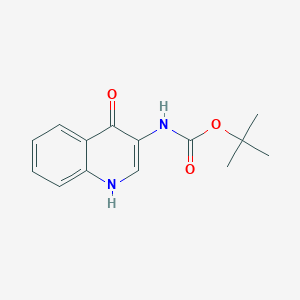

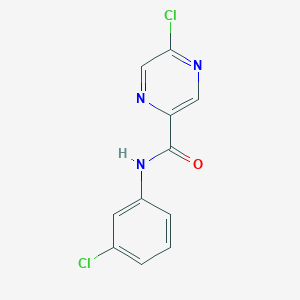

![molecular formula C10H13BrClN B11854841 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン塩酸塩は、分子式C10H13BrClNの化学化合物です。これはベンゾアゼピンの誘導体であり、7位に臭素原子、および塩酸塩の形態を特徴としています。

2. 製法

合成経路および反応条件: 7-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン塩酸塩の合成は、一般的に2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピンの臭素化を伴います。一般的な方法の1つには、クロロホルムやジクロロメタンなどの有機溶媒中で、臭素またはN-ブロモスクシンイミド(NBS)を臭素化剤として使用する方法があります。 反応は通常、還流条件下で行われ、臭素化が完了するまで行われます .

工業生産方法: この化合物の工業生産には、ワンポット合成アプローチが使用される場合があり、大規模生産に有利です。 この方法は、多くの場合、リサイクル可能な触媒と環境に優しい溶媒を使用して、廃棄物を最小限に抑え、生産コストを削減します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[b]azepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as chloroform or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, which is advantageous for large-scale production. This method often includes the use of recyclable catalysts and environmentally friendly solvents to minimize waste and reduce production costs .

化学反応の分析

反応の種類: 7-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン塩酸塩は、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、対応するケトンまたはカルボン酸に酸化することができます。

還元: 還元反応により、臭素原子を水素原子に変換して、2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピンを得ることができます。

置換: 求核置換反応では、アジ化ナトリウムや水酸化ナトリウムなどの試薬を使用して、臭素原子を他の官能基(アミノ基やヒドロキシル基など)で置換することができます.

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: ジメチルホルムアミド(DMF)中のアジ化ナトリウム。

主な生成物:

酸化: 7-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン-2-オン。

還元: 2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン。

4. 科学研究への応用

7-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン塩酸塩は、科学研究において幅広い用途があります。

化学: これは、医薬品や農薬を含むより複雑な分子の合成におけるビルディングブロックとして役立ちます。

生物学: この化合物は、酵素阻害剤や受容体リガンドの研究に使用され、生化学的経路の理解に貢献しています。

医学: これは、特に神経疾患や心血管疾患を標的とする薬剤の開発において、潜在的な治療的応用を持っています。

科学的研究の応用

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cardiovascular diseases.

作用機序

7-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン塩酸塩の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。7位の臭素原子は、これらの標的への化合物の結合親和性を高め、その活性の調節につながります。 この相互作用は、酵素活性の阻害や受容体シグナル伝達経路の変化など、さまざまな生物学的効果をもたらす可能性があります .

類似化合物:

2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン: 臭素原子が欠如しているため、化学反応性と生物活性に違いがあります。

7-クロロ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン塩酸塩: 構造は似ていますが、臭素原子の代わりに塩素原子があるため、結合親和性と薬理学的効果に違いがあります。

7-アミノ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン:

独自性: 7-ブロモ-2,3,4,5-テトラヒドロ-1H-ベンゾ[b]アゼピン塩酸塩に臭素原子が存在することで、化学的および生物学的な独自性が付与され、研究開発に貴重な化合物となっています。 さまざまな化学反応を起こす能力と、潜在的な治療的応用は、他の類似の化合物と区別されます .

類似化合物との比較

2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to variations in binding affinity and pharmacological effects.

7-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine:

Uniqueness: The presence of the bromine atom in 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride imparts unique chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential therapeutic applications distinguish it from other similar compounds .

特性

分子式 |

C10H13BrClN |

|---|---|

分子量 |

262.57 g/mol |

IUPAC名 |

7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-4-5-10-8(7-9)3-1-2-6-12-10;/h4-5,7,12H,1-3,6H2;1H |

InChIキー |

FNYLOCPNZVOGLQ-UHFFFAOYSA-N |

正規SMILES |

C1CCNC2=C(C1)C=C(C=C2)Br.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)

![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)

![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)

![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)